molecular formula C17H24BNO4 B13726089 N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13726089
M. Wt: 317.2 g/mol
InChI Key: YIEUGFBIMDGPDN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C17H24BNO3. It is known for its unique structure, which includes a cyclopropyl group, a methoxy group, and a dioxaborolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyclopropyl and methoxy groups contribute to the compound’s stability and reactivity, allowing it to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclopropyl group, a methoxy group, and a dioxaborolane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H24BNO4

Molecular Weight

317.2 g/mol

IUPAC Name

N-cyclopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-6-11(10-14(13)21-5)15(20)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3,(H,19,20)

InChI Key

YIEUGFBIMDGPDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CC3)OC

Origin of Product

United States

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